1,1-Cyclobutanedicarboxylic acid
Description
Overview of Dicarboxylic Acids in Chemical Research
Dicarboxylic acids are organic compounds that feature two carboxylic acid functional groups (-COOH). longdom.org This structural characteristic makes them versatile building blocks in organic synthesis. longdom.org They are fundamental in the production of various polymers, such as polyesters and polyamides, and serve as precursors for a wide range of other organic molecules. longdom.orgaip.org The presence of two carboxyl groups allows for a variety of chemical reactions, including esterification, amidation, and decarboxylation, making them valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and fragrances. longdom.orgchemimpex.com The reactivity and properties of dicarboxylic acids can be influenced by the length and nature of the carbon chain separating the two carboxyl groups. aip.org
Historical Context of Cyclobutane (B1203170) Derivatives in Organic Synthesis
The study of cyclobutane and its derivatives has a rich history in organic chemistry. Initially synthesized in 1907, cyclobutane itself is a colorless gas. nih.govwikipedia.org However, its derivatives have proven to be valuable building blocks in organic synthesis. researchgate.netconsensus.app The inherent ring strain of the cyclobutane structure makes these compounds susceptible to selective bond cleavage, enabling a variety of chemical transformations. acs.org Over the years, advancements in synthetic methodologies have made cyclobutane derivatives more accessible, leading to their increased use in the creation of complex molecular architectures, including those found in natural products and pharmacologically active compounds. nih.govresearchgate.net
Significance of the Cyclobutane Ring in Chemical Structure and Reactivity
The cyclobutane ring possesses unique structural and reactive properties due to its significant ring strain. nih.gov This strain influences bond angles and lengths, leading to distinct chemical behavior compared to acyclic or larger ring systems. nih.govimperfectpharmacy.shop The puckered conformation of the cyclobutane ring provides a three-dimensional scaffold that can be exploited in medicinal chemistry to create conformationally restricted molecules, which can enhance binding to biological targets. nih.gov The reactivity of the cyclobutane ring allows for various transformations, including ring-opening, ring-expansion, and cycloaddition reactions, making it a versatile tool for synthetic chemists. consensus.appacs.org
Structure
3D Structure
Properties
IUPAC Name |
cyclobutane-1,1-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c7-4(8)6(5(9)10)2-1-3-6/h1-3H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQPAEQGAVNNIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063892 | |
| Record name | 1,1-Cyclobutanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5445-51-2 | |
| Record name | 1,1-Cyclobutanedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5445-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Cyclobutanedicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005445512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Cyclobutanedicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22073 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-Cyclobutanedicarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1-Cyclobutanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutane-1,1-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.228 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-CYCLOBUTANEDICARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV866VZU2U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Properties and Synthesis of 1,1 Cyclobutanedicarboxylic Acid
Physicochemical Properties
1,1-Cyclobutanedicarboxylic acid is a white, crystalline powder. chemicalbook.com It is characterized by the molecular formula C6H8O4 and a molecular weight of approximately 144.13 g/mol . evitachem.compharmacompass.com
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H8O4 | evitachem.compharmacompass.com |
| Molecular Weight | 144.13 g/mol | evitachem.compharmacompass.com |
| Appearance | White crystalline powder | chemicalbook.com |
| Melting Point | 156-158 °C | orgsyn.orgchemicalbook.com |
| Solubility | Very soluble in water | chemicalbook.com |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the hydrolysis of its corresponding diethyl ester, diethyl 1,1-cyclobutanedicarboxylate. evitachem.comorgsyn.org This hydrolysis can be carried out under either acidic or basic conditions. evitachem.com Another synthetic route involves the hydrolysis of 1-cyano-1-carboxycyclobutane. chemicalbook.comorgsyn.org The precursor, diethyl 1,1-cyclobutanedicarboxylate, can be prepared by reacting diethyl malonate with trimethylene bromide or trimethylene chlorobromide. orgsyn.orgorgsyn.org
Chemical Reactions and Transformations
Decarboxylation to Cyclobutanecarboxylic Acid
One of the primary reactions of 1,1-Cyclobutanedicarboxylic acid is decarboxylation, which involves heating the compound to around 160°C. nbinno.comchemicalbook.com This process results in the loss of one of the carboxylic acid groups as carbon dioxide, yielding cyclobutanecarboxylic acid. nbinno.comchemicalbook.comwikipedia.org This transformation is a key step in the synthesis of various cyclobutane (B1203170) derivatives. nbinno.com
Esterification
Like other dicarboxylic acids, this compound readily undergoes esterification when reacted with alcohols in the presence of an acid catalyst. evitachem.com This reaction leads to the formation of the corresponding diester, which can be a useful intermediate in further synthetic applications.
Formation of Coordination Complexes
This compound can act as a ligand to form coordination complexes with various metal ions. evitachem.com The two carboxylate groups can coordinate to metal centers in different ways, leading to the formation of diverse structures, including coordination polymers and metal-organic frameworks (MOFs). chemicalbook.comevitachem.com The specific coordination mode can be influenced by the choice of metal and the presence of other ligands. researchgate.net
Applications in Chemical Synthesis and Materials Science
Precursor in Organic Synthesis
1,1-Cyclobutanedicarboxylic acid serves as a valuable starting material for the synthesis of a variety of other cyclobutane (B1203170) derivatives. nbinno.com Its ability to undergo decarboxylation to form cyclobutanecarboxylic acid makes it a key intermediate in the preparation of compounds like cyclobutylamine. wikipedia.org Furthermore, it can be used to synthesize halogenated cyclobutane derivatives and other functionalized cyclobutanes. evitachem.com
Role in the Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The dicarboxylate nature of this compound makes it an effective ligand for the construction of coordination polymers and MOFs. chemicalbook.comresearchgate.net These materials are of great interest due to their potential applications in areas such as gas storage, separation, and catalysis. For instance, it has been used to synthesize lanthanide-based MOFs, some of which exhibit interesting luminescent properties. chemicalbook.com A terbium-based MOF synthesized with this ligand has shown potential as a selective chemical sensor. chemicalbook.comnih.gov The use of cyclobutanedicarboxylate ligands can influence the pore size and properties of the resulting MOFs, which is crucial for their application in gas separation. osti.govnih.gov
Use in Medicinal Chemistry
Derivatives of this compound have found applications in medicinal chemistry. Notably, it is a key starting material in the synthesis of the anticancer drug carboplatin (B1684641), a second-generation platinum-based chemotherapeutic agent. nih.govchemicalbook.comijcce.ac.ir The cyclobutane dicarboxylate ligand in carboplatin plays a crucial role in its mechanism of action and reduced toxicity compared to its predecessor, cisplatin. nih.govijcce.ac.ir
Role of 1,1 Cyclobutanedicarboxylic Acid in Pharmaceutical and Agrochemical Research
Precursor in Medicinal Chemistry
The utility of 1,1-cyclobutanedicarboxylic acid as a precursor is most prominently demonstrated in the field of oncology. chemimpex.com Its rigid cyclobutane (B1203170) ring and the two carboxylic acid groups offer a stable and versatile platform for constructing complex molecules with specific therapeutic functions. chemimpex.com
Synthesis of Platinum-Based Anticancer Drugs
The development of platinum-based anticancer drugs marked a significant milestone in cancer chemotherapy. This compound is a key intermediate in the synthesis of some of these life-saving medications. ijcce.ac.irresearchgate.netsid.irijpcbs.com
Carboplatin (B1684641), a second-generation platinum-based anticancer drug, is a prime example of the importance of this compound. ijcce.ac.irresearchgate.netmdpi.com It is synthesized using this compound as a ligand, which replaces the chloride ligands found in its predecessor, cisplatin. ijcce.ac.irsid.irijpcbs.com This structural modification, the inclusion of the 1,1-cyclobutanedicarboxylate ligand, is crucial to Carboplatin's improved toxicity profile compared to cisplatin. mdpi.com
The mechanism of action of Carboplatin involves hydrolysis, a process that is significantly influenced by the 1,1-cyclobutanedicarboxylate ligand. nih.govpensoft.netscielo.br Once inside a cell, where the chloride concentration is low, Carboplatin undergoes hydrolysis of the 1,1-cyclobutanedicarboxylate group, leading to its activation. scielo.brpatsnap.com This process is slower than the hydrolysis of cisplatin, which contributes to Carboplatin's reduced side effects. pensoft.net The hydrolysis is a biphasic mechanism that begins with a ring-opening process, followed by the loss of the dicarboxylate ligand. nih.govpensoft.net This activation allows the platinum atom to bind to DNA, forming adducts that inhibit DNA replication and transcription, ultimately leading to cell death. scielo.brpatsnap.comscielo.br
Table 1: Key Features of Carboplatin
| Feature | Description |
| Precursor | This compound |
| Mechanism of Action | Inhibition of DNA synthesis through the formation of platinum-DNA adducts following hydrolysis. scielo.brpatsnap.com |
| Hydrolysis | A slower, two-step process involving ring-opening and loss of the 1,1-cyclobutanedicarboxylate ligand. nih.govpensoft.net |
Dicycloplatin is a newer platinum-based anticancer agent that also utilizes this compound in its unique structure. iiarjournals.orgiiarjournals.org It is a supramolecular complex where Carboplatin (the host) is linked to another molecule of this compound (the guest) through hydrogen bonds. iiarjournals.orgnewdrugapprovals.orgwikipedia.org This novel design results in a compound with enhanced stability and water solubility compared to Carboplatin. iiarjournals.orgiiarjournals.orgnih.gov
The structural model of Dicycloplatin reveals a two-dimensional polymeric chain formed by hydrogen bonds between the ammonia (B1221849) groups of Carboplatin and the oxygen atoms of the guest this compound, as well as between the hydroxyl and carboxyl groups of the acid. newdrugapprovals.orgwikipedia.org In an aqueous solution, this polymeric structure is disrupted, leading to the formation of an intramolecularly hydrogen-bonded supramolecule. newdrugapprovals.orgwikipedia.org
The presence of the this compound moiety has been shown to enhance the efficacy and transport of antitumor drugs. In the case of Dicycloplatin, pre-clinical studies have indicated significant antitumor activity, with some research suggesting greater inhibition of tumor growth compared to Carboplatin in certain cancer models. iiarjournals.org The unique supramolecular structure of Dicycloplatin is believed to contribute to its favorable pharmacokinetic profile. iiarjournals.org
Furthermore, the conjugation of cholic acid to the this compound part of Carboplatin has been explored as a strategy to create liver-targeting drug delivery systems. mdpi.com This approach aims to increase the concentration of the anticancer agent in the target organ, potentially enhancing its therapeutic effect while minimizing systemic toxicity. mdpi.com
Scaffold for Drug Design and Development of Novel Pharmaceutical Agents
Beyond its role as a precursor, the rigid and well-defined structure of this compound makes it an excellent scaffold for the design and development of new pharmaceutical agents. chemimpex.com A scaffold in medicinal chemistry provides the core molecular framework to which various functional groups can be attached to create a library of compounds with diverse biological activities. The cyclobutane ring offers a three-dimensional structure that can be exploited to orient functional groups in specific spatial arrangements, which is crucial for binding to biological targets. rsc.org
Exploration of Structural Resemblances to Biologically Active Compounds
The structural motif of this compound bears resemblance to other biologically active molecules. The study of these resemblances can provide valuable insights for the design of new drugs. For instance, comparing the properties of this compound with its cyclopropane (B1198618) analogue, 1,1-cyclopropanedicarboxylic acid, helps in understanding the influence of ring size on the chemical and biological properties of cyclic dicarboxylic acids. evitachem.com This knowledge can be applied to fine-tune the structure of a drug candidate to optimize its activity and pharmacokinetic properties.
Intermediate in Agrochemical Synthesis
This compound and its derivatives serve as crucial intermediates in the synthesis of a variety of agrochemicals, including fungicides and herbicides. rsc.org, nbinno.com The rigid, three-dimensional structure of the cyclobutane ring is a valuable feature in the design of new active ingredients, influencing the molecule's biological activity, metabolic stability, and systemic properties within the target organism. nih.gov, acs.org Researchers utilize cyclobutane-containing building blocks to create novel agrochemical candidates with enhanced efficacy and desirable environmental profiles.
Detailed Research Findings
Research has demonstrated the successful incorporation of the cyclobutane moiety into potent agrochemicals. The unique stereochemistry of the cyclobutane ring allows for precise orientation of functional groups, which can lead to optimal interaction with biological targets. nih.gov
One significant area of research has been in the development of cyclobutane carboxamide fungicides . These compounds have been identified as potent inhibitors of scytalone (B1230633) dehydratase (SD), an essential enzyme in the melanin (B1238610) biosynthesis pathway of many pathogenic fungi. nih.gov Inhibition of this enzyme leads to a fungicidal effect. In one study, a new fungicide lead based on a cyclobutane carboxamide structure was identified through enzyme screening. nih.gov Further optimization of this lead compound revealed that a geminal halogen-methyl group on the cyclobutane ring was optimal for binding to the enzyme's active site. nih.gov A key discovery was that replacing a trifluoromethyl (CF3) group with a methyl group, while slightly decreasing the direct enzyme inhibition, significantly enhanced the systemic activity of the fungicide in plants. nih.gov Amides synthesized from these cyclobutane intermediates, particularly those with 2,4-dichloro substitution on an associated phenyl ring, were found to be the most potent enzyme inhibitors. nih.gov Two compounds from this series demonstrated systemic activity comparable to commercial standards in simulated rice paddy trials. nih.gov
In another line of research, scientists have explored the use of trifluoromethyl-cyclobutane (CF3-cyclobutane) analogues as isosteric replacements for tert-butyl groups in existing agrochemicals. acs.org The tert-butyl group is common in bioactive molecules, but can sometimes be a liability for metabolic instability. The CF3-cyclobutane group offers similar steric bulk but with different electronic properties and potentially improved metabolic resistance. nih.gov, acs.org This strategy was applied to the synthesis of analogues of two commercial herbicides, Pinoxaden and Tebutam. nih.gov, acs.org Similarly, a CF3-cyclobutane analogue of the antifungal agent Butenafine was synthesized. acs.org Testing of this analogue against fungal strains Trichophyton mentagrophytes and Trichophyton rubrum showed that while the original drug was slightly more potent, the CF3-cyclobutane version remained highly active. acs.org These findings underscore the potential of using cyclobutane carboxylic acid derivatives to fine-tune the properties of agrochemicals, creating patent-free alternatives with potentially enhanced characteristics. acs.org
The synthesis of these agrochemicals often starts from this compound or its esters, such as diethyl 1,1-cyclobutanedicarboxylate. , orgsyn.org These precursors can be modified through various chemical reactions, including the introduction of halogens or other functional groups, to produce the desired cyclobutane-containing building blocks for the final active ingredients. nih.gov, acs.org For example, the synthesis of CF3-cyclobutanes can be achieved by reacting cyclobutane carboxylic acids with sulfur tetrafluoride. nih.gov, acs.org
The table below summarizes key research findings on the use of this compound derivatives in the synthesis of specific agrochemicals.
Table 1: Research on this compound Derivatives in Agrochemicals
| Target Agrochemical Class | Intermediate Structure | Target Enzyme/Organism | Key Research Findings |
| Fungicides | Cyclobutane Carboxamides | Scytalone Dehydratase (SD) in fungi | Potent inhibitors of SD; geminal halogen-methyl group on the cyclobutane ring is optimal for activity. Replacement of a CF3 group with a methyl group enhanced systemic activity. nih.gov |
| Herbicides | CF3-cyclobutane analogues of Pinoxaden and Tebutam | Not specified | CF3-cyclobutane group serves as a metabolically stable isostere for the tert-butyl group. nih.gov, acs.org |
| Fungicides | CF3-cyclobutane analogue of Butenafine | Trichophyton mentagrophytes, Trichophyton rubrum | The CF3-cyclobutane analogue exhibited high growth inhibition of the target fungal strains, demonstrating its potential as an active antifungal agent. acs.org |
Theoretical and Computational Studies of 1,1 Cyclobutanedicarboxylic Acid
Molecular Geometry and Conformation Analysis
The four-membered ring of 1,1-cyclobutanedicarboxylic acid is not planar. X-ray diffraction studies and computational models reveal a dynamic puckering of the cyclobutane (B1203170) ring. At room temperature, the structure is disordered, with the carbon atom opposite the dicarboxylic-substituted carbon (Cγ) occupying sites on either side of the plane formed by the other three ring atoms. smolecule.comacs.org This suggests a dynamic inversion of the ring's conformation. acs.org
Upon cooling to 20 K, the structure becomes ordered. smolecule.com Three-dimensional X-ray analysis at this temperature has provided precise geometric parameters. The internal angles of the ring are all acute, a characteristic of the strain in the cyclobutane system. smolecule.com The C-C bond lengths within the ring also vary, with the bonds adjacent to the quaternary carbon (Cα-Cβ) being slightly longer than the others (Cβ-Cγ). smolecule.com
Density Functional Theory (DFT) calculations, specifically at the B3PW91/6-311++G** level, have identified five stable conformations of the molecule, highlighting the conformational flexibility related to the orientation of the two carboxylic acid groups. acs.org
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Unit Cell Parameter (a) | 6.128 Å | Room Temperature | acs.org |
| Unit Cell Parameter (b) | 10.536 Å | Room Temperature | acs.org |
| Unit Cell Parameter (c) | 11.005 Å | Room Temperature | acs.org |
| Unit Cell Angle (β) | 99.78° | Room Temperature | acs.org |
| Unit Cell Parameter (a) | 5.983(2) Å | 20 K | smolecule.com |
| Unit Cell Parameter (b) | 10.374(4) Å | 20 K | smolecule.com |
| Unit Cell Parameter (c) | 10.917(3) Å | 20 K | smolecule.com |
| Unit Cell Angle (β) | 101.19(3)° | 20 K | smolecule.com |
| Average Cα–Cβ Bond Length | 1.560 Å | 20 K | smolecule.com |
| Average Cβ–Cγ Bond Length | 1.548 Å | 20 K | smolecule.com |
| Internal Ring Angle at Cα | 88.52° | 20 K | smolecule.com |
| Average Internal Ring Angle at Cβ | 89.11° | 20 K | smolecule.com |
| Internal Ring Angle at Cγ | 89.35° | 20 K | smolecule.com |
Strain Energy Calculations and Stability Predictions
The cyclobutane ring is characterized by significant ring strain due to its acute bond angles, which deviate considerably from the ideal tetrahedral angle of 109.5°. Computational studies have been employed to quantify this strain energy. In silico predictions are a valuable tool for assessing the stability of such highly strained compounds.
Calculations have been performed to predict the strain energy (ES) of this compound. These theoretical values can be compared with established literature data to validate the computational methods used. For instance, one study calculated the strain energy to be 95.6 kJ mol⁻¹, which is comparable to, though slightly lower than, a literature value of 111.29 kJ mol⁻¹. The strain energy for its diester derivative, dimethyl cyclobutane-1,1-dicarboxylate, has also been estimated via DFT calculations to be around 110 kJ/mol. This inherent strain is a key factor influencing the chemical reactivity of the molecule.
| Method | Strain Energy (kJ mol⁻¹) | Source |
|---|---|---|
| Calculated Value | 95.6 | youtube.com |
| Literature Value | 111.29 | youtube.com |
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is a powerful tool for elucidating reaction mechanisms, mapping pathways, and analyzing transition states. While studies on the parent acid are limited, extensive computational work has been done on its derivatives, particularly the platinum-based anticancer drug, Carboplatin (B1684641).
DFT studies have been instrumental in understanding the activation mechanism of Carboplatin. researchgate.net Research has investigated the thermodynamics and kinetics of its reaction in a carbonate buffer, a process relevant to its biological activity. researchgate.net These calculations revealed that the reaction with carbonate, involving the opening of the chelate ring formed by the dicarboxylate ligand, is an exoergonic process with a relatively low free energy of activation. researchgate.net This suggests it is a plausible pathway for the drug's activation in a biological environment. researchgate.net
Furthermore, theoretical studies on Pt(II) complexes containing the 1,1-cyclobutanedicarboxylate ligand have used DFT to optimize geometries, calculate Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and perform Natural Bond Orbital (NBO) analysis. uq.edu.au These computational descriptors help to rationalize the structural characteristics and correlate the electronic properties of the complexes with their ability to form adducts with biological targets like DNA and Bovine Serum Albumin (BSA). uq.edu.au
Spectroscopic Property Predictions and Characterization
Theoretical calculations are frequently used to predict spectroscopic properties, which aids in the interpretation of experimental data. For this compound and its derivatives, computational methods have been successfully applied to simulate and validate various spectra.
DFT calculations have been used to model the infrared (IR) spectrum of the compound. acs.org To better simulate the solid state, a model system where the most stable conformer of this compound is hydrogen-bonded to two formic acid molecules was created. The calculated theoretical IR spectrum for this system showed a plausible agreement with the experimental spectrum obtained for the crystalline phase. acs.org
Quantum chemical computations have also been used more broadly to validate experimental spectroscopic data, including Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy. smolecule.com For platinum complexes of the acid, Time-Dependent DFT (TD-DFT) simulations have been employed to support the characterization of their structures and electronic properties. uq.edu.au
Analytical Methodologies for 1,1 Cyclobutanedicarboxylic Acid
Chromatographic Separation Techniques
Chromatographic techniques are essential for separating 1,1-Cyclobutanedicarboxylic acid from impurities or other components in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods.
High-Performance Liquid Chromatography is a versatile and widely used technique for the analysis of this compound. It is particularly valuable for purity assessment and for monitoring the compound as a ligand or a degradation product in complex mixtures, such as in the analysis of the anticancer drug carboplatin (B1684641).
Reverse-phase (RP) HPLC is the most common mode used for this compound. In this setup, a nonpolar stationary phase is paired with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For this compound, C18 or specialized columns like Newcrom R1 are often employed. sielc.comchemicalbook.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, with an acidic modifier like phosphoric acid or formic acid to ensure the carboxylic acid groups remain protonated, which leads to better peak shape and retention. sielc.comchemicalbook.com Formic acid is often preferred when the HPLC system is coupled to a mass spectrometer (LC-MS). sielc.comchemicalbook.com Detection is commonly performed using a UV detector, with monitoring at wavelengths around 200-230 nm. ijcce.ac.ir
Interactive Data Table: Typical HPLC Parameters for Analysis
| Parameter | Value/Condition |
|---|---|
| Column | Reverse-Phase C18 or Newcrom R1 |
| Mobile Phase | Acetonitrile / Water with Phosphoric Acid or Formic Acid |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | ~1.0 - 2.0 mL/min |
| Detector | UV/Vis Photo Diode Array (PDA) |
| Wavelength | 200-230 nm |
Gas Chromatography is another powerful technique for the analysis of this compound, primarily for assessing its purity. vwr.com Due to the compound's high boiling point and the polar nature of the carboxylic acid groups, direct analysis can be challenging. chromforum.org Thermal decomposition can occur at the high temperatures required for volatilization in the GC inlet. sepscience.com
To overcome these challenges, derivatization is a common strategy. The carboxylic acid groups are converted into more volatile and thermally stable esters or silyl (B83357) esters. Silylation is a frequent approach, which involves reacting the compound with a silylating agent to replace the acidic protons. chromforum.org This derivatized sample can then be analyzed on a low-polarity capillary column, such as a DB-1 or DB-5. For the analysis of the underivatized acid, a more polar column, such as a Free Fatty Acid Phase (FFAP) column (e.g., Nukol™), is recommended. chromforum.org
Interactive Data Table: GC Parameters for Purity Analysis
| Parameter | Value/Condition |
|---|---|
| Analysis Type | Purity Assay |
| Derivatization | Often required (e.g., Silylation) |
| Column (Derivatized) | DB-1, DB-5 (low-polarity) |
| Column (Underivatized) | Free Fatty Acid Phase (FFAP), e.g., Nukol™ |
| Purity Specification | ≥98.0% to ≥99% vwr.comlibretexts.orgucl.ac.uk |
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound. These techniques probe the interaction of the molecule with electromagnetic radiation to provide detailed information about its atomic and molecular structure.
NMR spectroscopy is one of the most definitive methods for the structural characterization of organic molecules, including this compound.
¹H NMR: The proton NMR spectrum provides information about the different types of hydrogen atoms in the molecule. For this compound, two main signals are expected for the cyclobutane (B1203170) ring protons. The protons on the carbons adjacent to the carboxyl-substituted carbon (C2 and C4) will appear as a triplet, while the proton on the carbon opposite the substitution (C3) will appear as a quintet due to coupling with its four neighboring protons. The acidic protons of the two carboxyl groups typically appear as a broad singlet at a downfield chemical shift, although this signal can be exchangeable with deuterated solvents like D₂O.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, four distinct signals are expected: one for the two equivalent carboxylic acid carbons, one for the quaternary carbon (C1) bonded to the carboxyl groups, one for the two equivalent methylene (B1212753) carbons adjacent to C1 (C2 and C4), and one for the methylene carbon at the opposite end of the ring (C3). The signal for the quaternary carbon is typically weaker than the others. The chemical shifts for carboxylic acid carbons are characteristically found in the downfield region of the spectrum (170-180 ppm). bhu.ac.in
Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm
| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | -CH ₂- (C2, C4) | ~2.7 | Triplet |
| ¹H | -CH ₂- (C3) | ~2.2 | Quintet |
| ¹H | -COOH | >10 | Broad Singlet |
| ¹³C | -C OOH | ~175 | Singlet |
| ¹³C | C (COOH)₂ (C1) | ~55 | Singlet |
| ¹³C | -C H₂- (C2, C4) | ~35 | Triplet |
| ¹³C | -C H₂- (C3) | ~17 | Triplet |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid groups.
Key absorption bands include a very broad O-H stretching vibration from the hydrogen-bonded carboxyl groups, which typically appears in the region of 3300-2500 cm⁻¹. pg.edu.pl A strong and sharp absorption band corresponding to the C=O (carbonyl) stretch is observed around 1700 cm⁻¹. pg.edu.pl The presence of a dimeric association through hydrogen bonding in the solid state can cause this peak to be well-defined. Additionally, C-O stretching and O-H bending vibrations can be observed in the fingerprint region (1300-900 cm⁻¹). The C-H stretching vibrations of the cyclobutane ring appear just below 3000 cm⁻¹. ijcce.ac.ir Analysis is often performed using KBr pellets or Attenuated Total Reflectance (ATR). wpmucdn.com
Interactive Data Table: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |
|---|---|---|---|
| 3300 - 2500 | O-H Stretch | Carboxylic Acid (H-bonded) | Strong, Broad |
| ~2950 | C-H Stretch | Cycloalkane | Medium |
| ~1700 | C=O Stretch | Carboxylic Acid | Strong, Sharp |
| ~1300 - 1200 | C-O Stretch | Carboxylic Acid | Medium |
| ~940 | O-H Bend | Carboxylic Acid (dimer) | Medium, Broad |
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. For this compound, Electron Ionization (EI) is a common method, often coupled with Gas Chromatography (GC-MS). wpmucdn.com
The molecular ion peak (M⁺·) at m/z = 144 is often weak or entirely absent due to the instability of the ionized molecule. aip.org The fragmentation pattern is characterized by several key losses. A prominent fragment is often observed from the loss of a water molecule (H₂O), resulting in a peak at m/z 126. aip.org The loss of a carboxyl group (-COOH) as a radical leads to a fragment at m/z 99. aip.org Another significant fragmentation pathway is the loss of formic acid (HCOOH), producing a peak at m/z 98. aip.org Other smaller fragments corresponding to the breakdown of the cyclobutane ring are also observed, with a notable peak at m/z 72. wpmucdn.com
Interactive Data Table: Key Mass Spectrometry Fragments
| m/z | Proposed Fragment | Identity |
|---|---|---|
| 144 | [C₆H₈O₄]⁺· | Molecular Ion (M⁺·) |
| 126 | [M - H₂O]⁺· | Loss of water |
| 99 | [M - COOH]⁺ | Loss of carboxyl radical |
| 98 | [M - HCOOH]⁺· | Loss of formic acid |
| 72 | [C₄H₈O]⁺· | Ring fragmentation product |
| 45 | [COOH]⁺ | Carboxyl cation |
X-ray Diffraction (XRD) for Solid-State Structure Elucidation
The crystal structure of this compound has been determined at a low temperature of 20 K to minimize thermal motion and provide a more accurate depiction of the molecular geometry. aip.orgresearchgate.net At room temperature, a degree of disorder is observed in the cyclobutane ring, specifically with one of the carbon atoms (Cγ), which complicates the precise determination of its structural parameters. aip.orgresearchgate.net The low-temperature analysis reveals an ordered structure.
The compound crystallizes in the monoclinic system with the space group P2₁/c. aip.orgresearchgate.netresearchgate.net The cyclobutane ring itself is not perfectly planar, exhibiting a slight puckering. aip.org The two carboxylic acid groups are oriented in a way that facilitates intermolecular hydrogen bonding, creating a network that stabilizes the crystal structure. aip.orgtandfonline.com Specifically, each acid group forms hydrogen bonds with an adjacent acid group through an inversion center. aip.org
Detailed analysis of the bond lengths within the cyclobutane ring at 20 K shows variations. The average Cα–Cβ bond length is slightly longer than the average Cβ–Cγ bond length. aip.orgresearchgate.net The internal angles of the cyclobutane ring are all acute, with the angle at the Cα (the carbon atom bonded to the two carboxyl groups) being the smallest. aip.orgresearchgate.net
The solid-state structure of this compound can also be influenced by its interaction with other molecules to form co-crystals and salts. For instance, its complex with terbium(III) also crystallizes in the monoclinic system but with a different space group (P2₁/n) and unit cell parameters, forming a polymeric chain structure. tandfonline.comtandfonline.com
The precise crystallographic data for pure this compound at 20 K is summarized in the table below.
Crystallographic Data for this compound at 20 K
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 5.983(2) Å |
| b | 10.374(4) Å |
| c | 10.917(3) Å |
| β | 101.19(3)° |
| Volume | 664.8(4) ų |
| Z | 4 |
Data sourced from Santarsiero, B. D. (1989). aip.org
Selected Bond Lengths and Angles at 20 K
| Measurement | Value |
|---|---|
| Average Cα–Cβ bond length | 1.560 Å |
| Average Cβ–Cγ bond length | 1.548 Å |
| Average C=O bond length | 1.223 Å |
| Average C-OH bond length | 1.323 Å |
| Internal ring angle at Cα | 88.52° |
| Average internal ring angle at Cβ | 89.11° |
| Internal ring angle at Cγ | 89.35° |
| O---O contact distance (H-bond) | 2.65 Å |
Data sourced from Santarsiero, B. D. (1989). aip.org
Q & A
Q. What are the established synthetic routes for 1,1-cyclobutanedicarboxylic acid, and how are they optimized for yield and purity?
this compound is synthesized via cyclization of diethyl malonate with 1,3-bromochloropropane under sodium ethoxide catalysis, followed by hydrolysis to yield the dicarboxylic acid . Key optimization steps include:
- Reagent stoichiometry : Maintaining a 1:1 molar ratio of diethyl malonate to 1,3-bromochloropropane to minimize side reactions.
- Hydrolysis conditions : Using aqueous NaOH (2 M) at 80°C for 6 hours to ensure complete ester cleavage.
- Purification : Recrystallization from ethanol-water mixtures (1:3 v/v) achieves >98% purity, confirmed by HPLC .
Q. What analytical methods are recommended for quantifying this compound in pharmaceutical formulations?
Reverse-phase HPLC is the gold standard for quantification. A validated method includes:
- Column : Newcrom R1 (C18, 4.6 × 150 mm, 5 µm) .
- Mobile phase : 20 mM tetrabutylammonium hydrogen sulfate (pH 7.55) and acetonitrile (88:12 v/v) .
- Detection : UV at 220 nm for optimal sensitivity.
- System suitability : Resolution ≥2.5 between carboplatin and this compound peaks, with column efficiency ≥1500 theoretical plates .
Q. Method Validation Parameters
| Parameter | Acceptance Criteria |
|---|---|
| Linearity | R² ≥0.999 (0.1–10 µg/mL) |
| Precision (RSD) | ≤2.0% (intra-day and inter-day) |
| LOD/LOQ | 0.05 µg/mL / 0.15 µg/mL |
Advanced Research Questions
Q. How does this compound coordinate with transition metals, and what structural insights inform its use in anticancer drug design?
this compound (CBDCA) acts as a bidentate ligand, coordinating via its two carboxylate groups to form stable complexes with platinum(II) and cobalt(II/III). Key findings include:
- Platinum complexes : CBDCA displaces malonate ligands in carboplatin analogs, enhancing hydrolytic stability and reducing nephrotoxicity .
- Cobalt complexes : Co(II)-CBDCA exhibits octahedral geometry, confirmed by IR spectroscopy (ν(COO⁻) at 1580–1620 cm⁻¹) and magnetic susceptibility (µeff = 3.8–4.2 BM) .
Q. Structural Data :
| Complex | Geometry | Stability Constant (log K) |
|---|---|---|
| [Pt(CBDCA)(NH₃)₂] | Square planar | 12.5 ± 0.3 |
| [Co(CBDCA)(H₂O)₂]⁺ | Octahedral | 8.9 ± 0.2 |
Q. What mechanisms underlie the hydrolytic decomposition of this compound in carboplatin, and how do these affect cytotoxicity?
CBDCA decomposes in aqueous solutions via pH-dependent pathways:
- Acidic conditions (pH <5) : Protolytic cleavage of the cyclobutane ring, releasing CO₂ and forming inactive byproducts.
- Neutral/alkaline conditions (pH 7–9) : Ligand displacement by carbonate ions, reducing platinum-DNA binding efficacy .
- Impact on cytotoxicity : Decomposition products (e.g., cyclobutane monocarboxylic acid) lack antitumor activity, necessitating strict pH control (6.5–7.5) in infusion solutions .
Q. How can researchers resolve contradictions in reported antimicrobial activity data for metal-CBDCA complexes?
Discrepancies in antimicrobial efficacy (e.g., against E. coli vs. S. aureus) arise from:
- Experimental variables : Differences in complex stoichiometry (e.g., Co:CBDCA ratios of 1:1 vs. 1:2) .
- Microbial resistance : Gram-negative bacteria exhibit efflux pump-mediated resistance to cobalt complexes.
- Mitigation strategies :
- Standardize MIC testing using CLSI guidelines.
- Include chelating agents (e.g., EDTA) to neutralize extracellular metal ions .
Q. What role does this compound play in stabilizing platinum-based drugs during storage?
CBDCA inhibits premature platinum hydrolysis via:
- Steric effects : The rigid cyclobutane ring prevents nucleophilic attack on the platinum center.
- Thermodynamic stabilization : Formation of a six-membered chelate ring (Pt-O-C-O-Pt) lowers activation energy for decomposition by 15–20 kJ/mol .
- Storage recommendations : Lyophilized formulations at ≤-20°C retain >95% potency for 24 months .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
